2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-2-(4-methyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-9-8-4-10(5)3/h4H,1-3H3,(H,11,12) |
InChI Key |
SSPTXRJJORWGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=CN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Hydrazide Intermediates
A common synthetic route begins with esterification of a suitable carboxylic acid precursor, followed by hydrazinolysis to form hydrazide intermediates. These hydrazides are then cyclized with reagents such as methyl isothiocyanate under basic conditions to form the 1,2,4-triazole ring.
- Step 1: Fischer esterification of a precursor acid with methanol under reflux to yield methyl ester.
- Step 2: Reaction of the methyl ester with hydrazine hydrate to yield the corresponding hydrazide.
- Step 3: Cyclization of the hydrazide with methyl isothiocyanate in alkaline methanol at elevated temperature (ca. 225 °C) to form the 4-methyl-1,2,4-triazole-3-thiol intermediate.
- Step 4: Subsequent functionalization with alkyl halides or acyl chlorides introduces the 2-methyl-2-propanoic acid moiety or its derivatives.
This methodology is supported by bio-oriented synthesis literature where similar triazole derivatives were prepared with high yields and purity using these steps.
Alkylation of Triazole Thiol with Haloalkanoic Acids or Derivatives
The thiol group on the triazole intermediate can be alkylated using haloalkanoic acid derivatives such as 2-bromo-2-methylpropanoic acid or its esters in the presence of a base and polar aprotic solvents like dimethylformamide (DMF).
- The reaction is typically carried out by stirring the triazole-thiol intermediate with the alkyl halide in DMF.
- Lithium hydride or similar bases catalyze the nucleophilic substitution.
- The reaction proceeds at ambient or slightly elevated temperatures (~25–50 °C) for 12–24 hours.
- The product precipitates upon completion and is isolated by filtration and washing.
This approach is analogous to the synthesis of related triazole-propanamide derivatives described in the literature, demonstrating efficient formation of the C–S bond linking the triazole and the propanoic acid moiety.
One-Pot and Amorphous Form Preparation
Some advanced processes involve one-pot synthesis routes where multiple steps (e.g., formation of triazole ring and subsequent functionalization) are combined in a single reaction vessel to enhance yield and purity.
- These processes use bases such as 4-dimethylaminopyridine (DMAP) and polar aprotic solvents.
- The reaction conditions are optimized to reduce reaction time and improve amorphous product formation, which is beneficial for pharmaceutical applications.
- Suitable solvents include chloroform, ketones, esters, ethers, and alcohols, with anti-solvents like hydrocarbons used for precipitation.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Solvents | Notes/Outcome |
|---|---|---|---|---|
| 1 | Fischer esterification | Carboxylic acid + MeOH, reflux 3–4 h | Methanol (absolute) | Yields methyl ester precursor |
| 2 | Hydrazinolysis | Hydrazine hydrate, reflux 3–4 h | Methanol | Forms hydrazide intermediate |
| 3 | Cyclization | Methyl isothiocyanate, NaOH, 225 °C, 3–6 h | Methanol, alkaline | Forms 4-methyl-1,2,4-triazole-3-thiol |
| 4 | Alkylation | Haloalkanoic acid derivative + base (LiH) | DMF | Attaches 2-methylpropanoic acid moiety |
| 5 | One-pot synthesis | Base (DMAP), polar aprotic solvent | Chloroform, ketone, ester solvents | Improved yield and purity; amorphous form |
Research Findings and Optimization
- The use of lithium hydride as a catalyst in DMF has been shown to facilitate efficient nucleophilic substitution in alkylation steps with good yields and reaction control.
- Microwave-assisted synthesis methods have been explored for related triazole derivatives, offering reduced reaction times and improved yields, though specific application to 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid requires further validation.
- Optimization of solvent systems and temperature control is critical, with polar aprotic solvents like DMF and acetonitrile providing superior reaction environments for alkylation and cyclization steps.
- Acidification steps post-cyclization help precipitate the product for easy isolation and purification.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole, including those related to 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid, exhibit significant antimicrobial properties. For instance, studies have shown that triazole compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer effects. They can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have highlighted the effectiveness of triazole-based compounds in targeting aromatase enzymes, which are crucial in estrogen biosynthesis and are often overexpressed in breast cancer .
Analgesic Effects
The analgesic activity of triazole derivatives has been documented in various studies. Compounds similar to 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid have shown promising results in reducing pain sensitivity in animal models, suggesting their potential as analgesics .
Agricultural Applications
Agrochemicals
The unique properties of triazole compounds extend to agriculture as well. They are utilized as fungicides and herbicides due to their ability to inhibit fungal growth and protect crops from various diseases. The incorporation of triazole moieties in agrochemical formulations enhances their efficacy against resistant strains of pathogens .
Material Sciences
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole derivatives. These materials are being considered for applications in optoelectronics due to their ability to manipulate light at different wavelengths. The investigation into the density functional theory (DFT) of these compounds has provided insights into their potential use in photonic devices .
Case Studies
| Study | Findings | Significance |
|---|---|---|
| Khram et al., 2023 | Developed novel triazole derivatives with enhanced biological activity | Potential for drug discovery and development |
| Maghraby et al., 2023 | Investigated triazole hybrids as antiproliferative agents | Implications for cancer treatment |
| Research on analgesic activity | Demonstrated significant pain relief compared to standard analgesics | Supports further exploration of triazoles in pain management |
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological and Functional Insights
LY518674: Demonstrates high selectivity for PPARα over PPARγ, reducing triglycerides and increasing HDL cholesterol in preclinical models. Its efficacy in lipid modulation surpasses older fibrate-class drugs due to optimized triazole-propanoic acid interactions with the receptor’s ligand-binding domain .
Compound 6d: The thioether group may enhance membrane permeability, but antiproliferative activity remains unconfirmed.
Bromophenyl-triazole derivative: DFT studies reveal strong nonlinear optical responses (e.g., hyperpolarizability), positioning it for materials science applications rather than therapeutic use .
Amino-triazole dihydrochloride: The amino group and hydrochloride salt improve aqueous solubility, making it a preferred scaffold for drug discovery. However, its PPARα activity is unexplored .
Key Takeaways
- Structural Determinants of Activity: The 4-methyl-1,2,4-triazole core is critical for PPARα binding in LY518674. Modifications like thioether linkages (Compound 6d) or aromatic extensions (benzylpyridinone hybrid) divert functionality toward non-metabolic applications.
- Therapeutic vs. Non-Therapeutic Uses: While LY518674 is a validated lipid modulator, analogs with thio or amino groups are explored as chemical intermediates or optical materials.
- Salt Forms and Solubility: Hydrochloride salts (e.g., 2-amino-triazole derivative) enhance bioavailability, a consideration for future drug design .
Biological Activity
2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a derivative of the 1,2,4-triazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is . The structure features a triazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating various triazole derivatives, it was found that compounds similar to 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid demonstrated varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 32 µg/mL |
| 3b | Escherichia coli | 16 µg/mL |
| 3c | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been investigated through cytokine release assays. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), compounds similar to 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported a reduction in TNF-α levels by up to 60% at certain concentrations .
Table 2: Cytokine Inhibition by Triazole Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 3a | 58 | 50 |
| 3b | 44 | 100 |
| 3c | 60 | 50 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various cancer cell lines. Compounds structurally related to 2-Methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid were tested against HepG2 liver cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations .
Table 3: Anticancer Activity in HepG2 Cells
| Compound | IC50 (µg/mL) |
|---|---|
| 6d | 13.004 |
| 6b | 15.500 |
| Control | >100 |
Case Studies
A study focused on synthesizing new derivatives containing propanoic acid moieties demonstrated that certain modifications led to enhanced biological activity. The presence of branched chains and specific substituents on the triazole ring were found to increase both antimicrobial and anticancer activities .
In another case, a series of N-substituted triazoles were evaluated for their potential as therapeutic agents targeting various diseases. The findings highlighted their multifaceted biological activities and suggested further exploration into their mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
